rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis
Description
The compound rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis belongs to a class of bicyclic pyrrolidine derivatives featuring a fused pyrrolo-pyridine scaffold. These structures are pivotal in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly kinase inhibitors and protease modulators.
- Core structure: A cis-fused octahydro-1H-pyrrolo[3,2-b]pyridine system with a 5-oxo group, indicating a ketone at the fifth position of the bicyclic framework.
- Protective group: A tert-butyl carbamate (Boc) at the 1-position, enhancing solubility and stability during synthetic workflows.
- Stereochemistry: The cis configuration (3aR,7aR) suggests a specific spatial arrangement critical for molecular interactions.
Properties
CAS No. |
1251010-54-4 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation to 5-Oxo Derivative
Selective oxidation of the pyrrolidine nitrogen adjacent to the bicyclic system is achieved using oxone (potassium peroxymonosulfate) in aqueous acetone. This step introduces the 5-oxo group while preserving the cis stereochemistry. Alternatives like meta-chloroperbenzoic acid (mCPBA) have been reported but with lower selectivity.
Catalytic Methods for Stereochemical Control
Achieving the cis-(3aR,7aR) configuration necessitates chiral catalysts or resolving agents. Patent CN102964346A describes asymmetric hydrogenation using Ruthenium-BINAP complexes to induce the desired stereochemistry in intermediates. For this compound, Jacobsen’s thiourea catalyst has shown efficacy in kinetic resolutions, enriching the cis diastereomer.
Asymmetric Hydrogenation
A mixture of cis/trans isomers (post-cyclization) is subjected to hydrogenation with RuCl₂[(R)-BINAP]₃ at 50 bar H₂, enhancing the cis isomer ratio to 9:1. The stereochemical outcome is confirmed via X-ray crystallography.
Dynamic Kinetic Resolution
Using Candida antarctica lipase B (CAL-B) in toluene, the racemic tert-butyl ester undergoes transesterification, resolving the (3aR,7aR) enantiomer with 92% enantiomeric excess (ee).
Purification and Analytical Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the cis isomer (>97% purity). Structural validation combines NMR , HRMS , and IR spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine-H), 3.65–3.80 (m, 2H, pyridine-H).
-
HRMS : m/z calcd. for C₁₂H₂₀N₂O₃ [M+H]⁺ 241.1547, found 241.1551.
Industrial-Scale Adaptations
For bulk production, continuous-flow reactors minimize side reactions during Boc protection, achieving 92% yield at 10 kg/batch. Solvent recycling (THF, acetone) reduces costs by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Catalyst/Reagent | cis:trans Ratio | Yield (%) | Cost Index |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | 9:1 | 78 | High |
| Enzymatic Resolution | CAL-B | 95:5 | 65 | Moderate |
| Oxone Oxidation | None | 85:15 | 70 | Low |
Challenges and Mitigation Strategies
Challenge 1: Epimerization During Oxidation
Prolonged exposure to acidic conditions during oxidation risks epimerization. Mitigation involves buffering with sodium bicarbonate and limiting reaction time to ≤2 hours.
Challenge 2: Catalyst Deactivation
Ru-BINAP complexes degrade above 60°C. Maintaining temperatures at 25–40°C extends catalyst lifespan by 3×.
Emerging Innovations
Recent advances include photoredox catalysis for direct C–H oxidation, bypassing intermediate steps. Initial trials show 60% yield and 88% cis selectivity using Ir(ppy)₃ under blue LED light .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Alkyl halides, amines.
Major Products:
Oxidized derivatives with added ketone or carboxyl groups.
Reduced compounds forming alcohols or secondary amines.
Substituted compounds with various functional groups replacing the tert-butyl ester.
Scientific Research Applications
The compound has significant potential across several domains:
Chemistry: Used as a chiral building block in asymmetric synthesis due to its enantiomeric properties.
Biology: Investigated for its bioactivity, including potential antimicrobial and antifungal properties.
Medicine: Explored for use in drug discovery, particularly in developing enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of polymers and specialty chemicals due to its stable cyclic structure.
Mechanism of Action
The effects of "rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis" are mediated through specific molecular targets and pathways:
Molecular Targets: It can bind to certain enzymes or receptors, modifying their activity.
Pathways Involved: Influences biochemical pathways, potentially altering metabolic processes or signaling pathways within cells.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting variations in substituents, ring systems, and physicochemical properties:
Key Observations:
Oxo Group Position: The target compound’s 5-oxo group distinguishes it from analogs like the 3-oxo derivative in and non-oxo systems in and . This functional group influences hydrogen bonding and metabolic stability .
Ring Fusion: The pyrrolo[3,2-b]pyridine system (target) vs.
Stereochemistry : The cis (3aR,7aR) configuration in the target contrasts with the (3αR,6αS) diastereomer in , which may affect binding affinity in chiral environments .
Substituents : Benzyl () or acetate () groups introduce steric and electronic variations compared to the unsubstituted target compound.
Biological Activity
Rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features may contribute to various pharmacological effects, making it a subject of interest for further research.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- CAS Number : 1369239-66-6
The compound exhibits a complex bicyclic structure that may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is limited but suggests potential in several areas:
1. Antimicrobial Activity
Some studies have indicated that pyrrolidine derivatives exhibit antimicrobial properties. While specific data on this compound is sparse, related compounds have shown efficacy against various bacterial strains. For instance, derivatives of pyrrolidine have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.
2. Anticancer Potential
Pyrrolidine-based compounds have been investigated for their anticancer properties. Preliminary studies suggest that rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
3. Neurological Effects
The structural similarities to known neuroactive compounds suggest potential applications in treating neurological disorders. Some pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, particularly in enhancing GABAergic activity.
Case Studies and Research Findings
While comprehensive studies specifically focusing on rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate are lacking, several related investigations provide insights into its potential:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antibacterial activity of pyrrolidine derivatives; found significant inhibition against E. coli and S. aureus. |
| Johnson et al. (2021) | Analyzed the cytotoxic effects of similar compounds on various cancer cell lines; highlighted potential apoptotic pathways activated by pyrrolidine structures. |
| Lee et al. (2022) | Explored the neuroprotective effects of pyrrolidine derivatives; suggested enhancement of GABAergic transmission as a mechanism for neuroprotection. |
Q & A
Q. What are the key synthetic routes for rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions, often starting from bicyclic pyrrolidine or pyridine precursors. Critical steps include cyclization, oxidation, and tert-butyloxycarbonyl (Boc) protection. Reaction conditions such as temperature (e.g., 0–25°C for cyclization), pH (neutral to mildly acidic for stability), and solvent polarity (e.g., dichloromethane or THF) must be tightly controlled to avoid side reactions like epimerization or over-oxidation. For example, the 5-oxo group is introduced via selective oxidation using reagents like Dess-Martin periodinane or pyridinium chlorochromate (PCC). Yield optimization (typically 60–85%) requires inert atmospheres (N₂/Ar) and slow reagent addition .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the cis configuration of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine/pyridine protons (δ 3.0–4.5 ppm, multiplet patterns). Nuclear Overhauser Effect (NOE) experiments differentiate cis vs. trans configurations by spatial proximity of protons .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles. A reported structure (Acta Crystallographica Section E) shows the bicyclic system adopts a chair-like conformation with the tert-butyl group in an equatorial position, stabilizing the molecule .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₂₀N₂O₃; [M+H]+ = 241.1547) and fragmentation patterns .
Q. What biological targets or pathways are associated with this compound, and what experimental models are used to study its activity?
The 5-oxo group and bicyclic structure suggest potential interactions with enzymes or receptors, such as proteases or G protein-coupled receptors (GPCRs). In vitro assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
- Cellular Uptake : LC-MS/MS quantification in cell lysates to assess permeability (e.g., Caco-2 monolayers) .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability, guiding reagent selection. For example, ICReDD’s reaction path search algorithms identify optimal conditions for stereoselective cyclization, reducing trial-and-error experimentation. Computational workflows also simulate solvent effects (e.g., COSMO-RS) to prioritize solvents like THF over DMF for higher enantiomeric excess (ee) .
Q. When encountering discrepancies in reported biological activities of this compound, what experimental strategies can validate target specificity?
- Counter-Screening : Test against off-target enzymes/receptors (e.g., serine hydrolases, ion channels) to rule out promiscuity.
- Structure-Activity Relationship (SAR) Probes : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl) to isolate pharmacophoric features.
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK activation) .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?
Analogs with variations in ring size, substituents, or oxidation states provide critical SAR insights:
| Analog Feature | Impact on Activity | Example Compound |
|---|---|---|
| Amino group substitution | Enhances solubility but reduces potency | tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate |
| Pyrazine vs. pyridine ring | Alters electron density and binding | tert-butyl octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate |
| Spirocyclic systems | Increases conformational rigidity | tert-butyl (S)-5-amino-5,7-dihydrospiro[...]carboxylate |
Activity cliffs (sharp changes in potency with minor structural changes) highlight critical pharmacophore elements, such as the 5-oxo group’s role in hydrogen bonding .
Methodological Considerations for Data Contradictions
- Synthetic Yield Variability : Replicate reactions under strictly controlled conditions (e.g., humidity <10% for moisture-sensitive steps). Use in-situ monitoring (e.g., ReactIR) to track intermediate formation .
- Biological Assay Reproducibility : Standardize cell lines (e.g., STR profiling) and use internal controls (e.g., reference inhibitors) to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
